Aloenin aglycone

説明

Overview of 2H-Pyran-2-one, 6-(2,4-dihydroxy-6-methylphenyl)-4-methoxy-

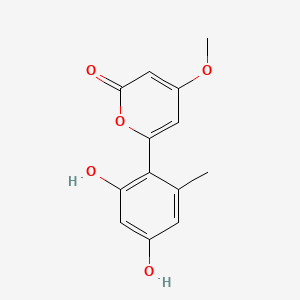

2H-Pyran-2-one, 6-(2,4-dihydroxy-6-methylphenyl)-4-methoxy- (C₁₃H₁₂O₅), also known as Aloenin aglycone, is a naturally occurring organic compound classified as a chromone derivative. Its molecular structure consists of a pyran-2-one core substituted with a 2,4-dihydroxy-6-methylphenyl group at the 6-position and a methoxy group at the 4-position. The compound has a molecular weight of 248.23 g/mol and is characterized by its planar aromatic system, which facilitates interactions with biological targets. It is primarily isolated from Aloe species, including Aloe africana, Aloe nyeriensis, and Aloe kedongensis, where it contributes to the plants' bioactive profile.

The compound’s IUPAC name, 6-(2,4-dihydroxy-6-methylphenyl)-4-methoxypyran-2-one, reflects its substitution pattern. Its SMILES notation (CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O)O) and InChIKey (GJWNAMOGOKAELX-UHFFFAOYSA-N) provide precise descriptors for computational studies. Aloenin aglycone’s structural features, such as hydroxyl and methoxy groups, enable hydrogen bonding and hydrophobic interactions, making it a subject of interest in medicinal chemistry.

Historical Context and Discovery

The compound was first documented in chemical databases on October 7, 2005, with subsequent modifications reflecting ongoing research. Its identification in Aloe species traces back to phytochemical studies aimed at isolating anti-inflammatory agents. In 2016, Sun et al. characterized Aloenin aglycone as a secondary metabolite in Aloe exudates, marking its emergence as a biologically relevant molecule. The discovery aligned with broader efforts to catalog chromones and pyrones in medicinal plants, driven by their potential therapeutic applications.

Early structural elucidation relied on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirmed the compound’s aromatic and substituent configurations. The presence of hydroxyl groups at the 2- and 4-positions of the phenyl ring and a methoxy group at the pyranone’s 4-position were critical to distinguishing it from related chromones.

Relevance in Contemporary Chemical Research

Aloenin aglycone has garnered attention for its inhibitory effects on nuclear factor kappa B (NF-κB), a transcription factor central to inflammatory responses. At concentrations of 10 μM, the compound reduces the expression of inducible nitric oxide synthase (iNOS) and intercellular adhesion molecule 1 (ICAM-1) in TNF-α-stimulated HepG2 cells, showcasing its anti-inflammatory potential. These properties position it as a candidate for treating chronic inflammatory diseases, though clinical applications remain exploratory.

Structure

3D Structure

特性

CAS番号 |

59163-53-0 |

|---|---|

分子式 |

C13H12O5 |

分子量 |

248.23 g/mol |

IUPAC名 |

6-(2,4-dihydroxy-6-methylphenyl)-4-methoxypyran-2-one |

InChI |

InChI=1S/C13H12O5/c1-7-3-8(14)4-10(15)13(7)11-5-9(17-2)6-12(16)18-11/h3-6,14-15H,1-2H3 |

InChIキー |

GJWNAMOGOKAELX-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O)O |

製品の起源 |

United States |

準備方法

Knoevenagel Condensation Route

Procedure :

- Starting Materials : 2,4-Dihydroxy-6-methylacetophenone and methyl acetoacetate.

- Reaction :

- Methylation :

Key Data :

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Condensation | Ethanol, reflux, 6 h | 75–85% | |

| Methylation | DMS, K₂CO₃, acetone, 50°C, 4 h | 90–95% |

Enaminoketone Cyclization

Procedure :

- Enaminoketone Formation :

- Cyclization :

- Methylation :

Key Data :

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Enaminoketone | DMFDMA, 90°C, 4 h | 70–80% | |

| Cyclization | Acetic anhydride, 90°C, 4 h | 65–75% |

Friedel-Crafts Acylation and Lactonization

Procedure :

- Acylation :

- Lactonization :

- Functionalization :

Key Data :

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Acylation | AlCl₃, CH₂Cl₂, 0°C, 2 h | 60–70% | |

| Lactonization | H₂SO₄, toluene, reflux, 8 h | 55–65% |

Comparative Analysis of Methods

Efficiency and Scalability

Selectivity Challenges

- Ortho-Dihydroxy Protection : The 2,4-dihydroxy groups on the phenyl ring require protection (e.g., acetylation) to prevent side reactions during methylation.

- Methylation Specificity : Over-methylation at the 2- or 6-positions is mitigated by steric hindrance from the methyl group.

Advanced Methodologies

Microwave-Assisted Synthesis

- Conditions : Knoevenagel condensation under microwave irradiation (100°C, 20 min) reduces reaction time by 75% while maintaining yields of 80–85%.

化学反応の分析

Types of Reactions: Aloenin aglycone undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure has been confirmed through X-ray crystallography, which provides insights into its reactivity .

Common Reagents and Conditions: Common reagents used in the reactions involving aloenin aglycone include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products: The major products formed from the reactions of aloenin aglycone depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2H-Pyran-2-one, particularly its derivatives. For example:

- Cytotoxicity Studies: Compounds derived from this structure demonstrated enhanced cytotoxicity against various cancer cell lines, including HT-29 (colorectal cancer) and MCF-7 (breast cancer) .

- Molecular Docking Studies: In silico analyses revealed that these compounds bind effectively to key proteins involved in cancer progression, such as EGFR and MEK1, suggesting their potential as targeted therapies .

Antioxidant Activity

The presence of multiple hydroxyl groups in the compound enhances its antioxidant properties. Research indicates that these compounds can scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases .

Applications in Drug Development

The promising biological activities of 2H-Pyran-2-one derivatives have led to their exploration in drug development:

- Chemotherapeutic Agents: The ability of these compounds to inhibit specific kinase pathways makes them candidates for further development as chemotherapeutic agents targeting cancers with overexpressed receptors .

- Natural Product Synthesis: The versatility of 2H-Pyran-2-one allows it to be used as a building block in synthesizing more complex natural products with therapeutic properties .

Study on Anticancer Activity

A study published in MDPI synthesized various derivatives of 2H-Pyran-2-one and evaluated their cytotoxic effects on cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values as low as 28.8 µM against HT-29 cells, showcasing their potential as effective anticancer agents .

Study on Antioxidant Properties

Research conducted on the antioxidant capacity of these compounds demonstrated that they could significantly reduce oxidative stress markers in vitro. This study emphasized the role of hydroxyl groups in enhancing radical scavenging activity .

作用機序

The mechanism of action of aloenin aglycone involves its interaction with α-glucosidase. The compound activates the enzyme, which in turn helps regulate blood glucose levels by breaking down carbohydrates into glucose . This activation effect is unique as it contrasts with other compounds that typically inhibit the enzyme . The molecular targets and pathways involved include the enzyme’s active site and the associated signaling pathways that regulate glucose metabolism .

類似化合物との比較

Substituent Effects on Physical Properties

Key Observations :

生物活性

2H-Pyran-2-one, 6-(2,4-dihydroxy-6-methylphenyl)-4-methoxy-, also known as Aloenin aglycone (CAS No. 59163-53-0), is a bioactive compound derived from Aloe vera. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and metabolic disorders. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and potential clinical applications.

- Molecular Formula: C₁₃H₁₂O₅

- Molecular Weight: 248.23 g/mol

- IUPAC Name: 6-(2,4-dihydroxy-6-methylphenyl)-4-methoxypyran-2-one

- SMILES Code: CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O)O

Antioxidant Properties

Research indicates that compounds related to 2H-Pyran-2-one exhibit significant antioxidant activity. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage and may have implications in aging and chronic diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of 2H-Pyran-2-one derivatives. In vitro assays have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (DU145) cells. A study indicated that certain analogs showed an ED50 value as low as 0.059 μM against these cell lines, suggesting potent cytotoxic effects .

| Compound | Cell Line | ED50 (μM) |

|---|---|---|

| Compound 27 | MCF-7 | 0.059 |

| Compound 13 | DU145 | 1.23 |

| Compound 19 | A549 | 0.090 |

The mechanism through which 2H-Pyran-2-one exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation pathways. The compound may modulate key signaling pathways such as the PI3K/Akt pathway and enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .

Study on Breast Cancer Cells

In a comparative study focusing on the effects of various pyranone derivatives on breast cancer cell lines, it was found that compounds with specific substitutions at the pyranone ring exhibited enhanced cytotoxicity compared to standard treatments like tamoxifen. The study emphasized the importance of structural modifications in developing more effective anticancer agents .

Metabolic Effects

Another area of research has investigated the role of Aloenin aglycone in metabolic disorders, particularly its effect on glucose metabolism. Preliminary findings suggest that it may activate α-glucosidase, which is involved in carbohydrate digestion and absorption, potentially making it beneficial for managing diabetes .

Q & A

Q. How can the molecular structure of 2H-Pyran-2-one derivatives be confirmed experimentally?

Methodological Answer:

- X-ray crystallography is the gold standard for unambiguous structural determination. For example, crystal structures of related pyran-2-one derivatives (e.g., 5,6-dimethyl-4-phenyl-2H-pyran-2-one) have been resolved using single-crystal diffraction, revealing bond lengths, angles, and intermolecular interactions .

- Spectroscopic techniques : Combine NMR (e.g., H, C, and 2D-COSY) with high-resolution mass spectrometry (HRMS). NIST provides validated electron ionization mass spectra for structurally similar compounds like 4-methoxy-6-methyl-2H-pyran-2-one, which can guide spectral interpretation .

Q. What synthetic routes are recommended for preparing substituted 2H-Pyran-2-one derivatives?

Methodological Answer:

- Multicomponent reactions under mild conditions: Electrochemical synthesis at room temperature has been used for spiro-fused pyran derivatives, avoiding column chromatography and enabling green chemistry protocols .

- Functionalization strategies : Introduce substituents via nucleophilic substitution or metal-catalyzed coupling. For example, tert-butyldiphenylsilyl-protected intermediates enable selective hydroxyl group modification in pyranone synthesis .

Q. How should stability and storage conditions be optimized for lab-scale handling of this compound?

Methodological Answer:

- Hygroscopicity : Store in airtight containers under inert gas (argon/nitrogen) due to potential sensitivity to moisture .

- Temperature : Avoid prolonged exposure to temperatures >25°C, as thermal degradation of related pyranones has been observed .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., mass spectrometry vs. NMR) be resolved for this compound?

Methodological Answer:

- Cross-validation : Compare experimental HRMS data (e.g., m/z values, isotopic patterns) with NIST reference spectra for structurally analogous compounds like 4-methoxy-6-methyl-2H-pyran-2-one .

- Density Functional Theory (DFT) : Simulate NMR chemical shifts and compare with experimental data to identify discrepancies arising from tautomerism or conformational flexibility .

Q. What computational approaches are effective for predicting the bioactivity of substituted 2H-Pyran-2-ones?

Methodological Answer:

- Molecular docking : Screen against target proteins (e.g., HIV protease) using software like AutoDock Vina. Derivatives of 4-hydroxy-2H-pyran-2-one exhibit anti-HIV activity, suggesting conserved binding motifs .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with biological activity. For example, electron-withdrawing groups on the phenyl ring enhance anticancer activity in vitro .

Q. How do steric and electronic effects of substituents influence the reactivity of the pyranone core?

Methodological Answer:

- Kinetic studies : Monitor reaction rates of derivatives (e.g., 6-methyl vs. 6-heptyl substituents) in nucleophilic acyl substitution. Bulkier alkyl groups reduce reactivity due to steric hindrance .

- Electrochemical analysis : Cyclic voltammetry of 4-methoxy-6-methyl derivatives reveals oxidation potentials linked to electron-donating methoxy groups, impacting redox-driven reactions .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activities (e.g., anti-HIV vs. antitumor) be rationalized?

Methodological Answer:

- Target-specific assays : Validate activity in cell lines with controlled receptor expression. For example, 4-hydroxy-2H-pyran-2-one derivatives show anti-HIV activity via protease inhibition but require distinct pharmacophores for antitumor effects .

- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may contribute to off-target effects .

Safety and Handling Protocols

Q. What safety precautions are critical for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。